molecular formula C20H22ClN7O2 B2581071 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1049435-80-4

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B2581071
CAS RN: 1049435-80-4
M. Wt: 427.89
InChI Key: CPWNPOANVMPJRG-UHFFFAOYSA-N
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Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22ClN7O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : This compound is a part of a class of chemicals that have been synthesized and tested for antimicrobial properties. Similar compounds have shown good or moderate activities against various microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Novel Compounds for Medical Applications

  • Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds were shown to inhibit cyclooxygenase enzymes and display analgesic and anti-inflammatory activities, suggesting their potential in medical therapies (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

  • Receptor Binding Studies : The compound has been studied for its interaction with various receptors, such as the CB1 cannabinoid receptor. Understanding its molecular interactions can contribute to the development of new drugs targeting specific receptors (Shim et al., 2002).

Biological Screening

  • Antimicrobial Screening : Compounds with structures similar to this have been synthesized and screened for biological activities against bacteria and fungi. Some have shown moderate activity, indicating their potential use in developing antimicrobial treatments (J.V.Guna et al., 2009).

Antiviral and Antimicrobial Research

  • Anti-TMV and Antimicrobial Activities : Derivatives of this compound have been evaluated for their antiviral and antimicrobial activities. Some have shown promising results against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Synthesis and Structural Analysis

  • X-ray Structure Characterisation : Novel derivatives containing the piperazine moiety, which is a part of the structure of the compound , have been synthesized and characterized, including through X-ray crystal analysis. This contributes to the understanding of their potential applications in various fields (Hong-Shui Lv et al., 2013).

properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O2/c1-30-18-5-3-2-4-17(18)22-20(29)27-12-10-26(11-13-27)14-19-23-24-25-28(19)16-8-6-15(21)7-9-16/h2-9H,10-14H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNPOANVMPJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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